Cas no 896127-80-3 ((4-chloro-2-methoxyphenyl)methanamine)

(4-chloro-2-methoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-methoxybenzenemethanamine
- (4-Chloro-2-methoxyphenyl)methanamine
- 4-Chloro-2-methoxybenzylamine
- 1-(4-Chloro-2-methoxyphenyl)methanamine
- MFCD10688285
- 896127-80-3
- Z851800312
- 4-Chloro-2-methoxy-benzylamine
- CS-0259093
- CHEMBL4522805
- EN300-72297
- NHFLCGVYVOSCAV-UHFFFAOYSA-N
- SCHEMBL1306371
- AKOS008148826
- FT-0720464
- BS-13525
- (4-chloro-2-methoxyphenyl)methanamine
-
- MDL: MFCD10688285
- Inchi: 1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
- InChI Key: NHFLCGVYVOSCAV-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)Cl)CN
Computed Properties
- Exact Mass: 171.04500
- Monoisotopic Mass: 171.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.181
- Boiling Point: 252.785 °C at 760 mmHg
- Flash Point: 252.785 °C at 760 mmHg
- Refractive Index: 1.55
- PSA: 35.25000
- LogP: 2.50760
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(4-chloro-2-methoxyphenyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-chloro-2-methoxyphenyl)methanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(4-chloro-2-methoxyphenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72297-0.05g |
(4-chloro-2-methoxyphenyl)methanamine |
896127-80-3 | 85% | 0.05g |
$174.0 | 2023-07-06 | |
Enamine | EN300-72297-0.5g |
(4-chloro-2-methoxyphenyl)methanamine |
896127-80-3 | 85% | 0.5g |
$584.0 | 2023-07-06 | |
Key Organics Ltd | BS-13525-0mg |
(4-chloro-2-methoxyphenyl)methanamine |
896127-80-3 | >95% | 0mg |
£1293.00 | 2023-09-08 | |
Alichem | A013027366-250mg |
4-Chloro-2-methoxybenzylamine |
896127-80-3 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Alichem | A013027366-500mg |
4-Chloro-2-methoxybenzylamine |
896127-80-3 | 97% | 500mg |
$863.90 | 2023-08-31 | |
TRC | C374290-250mg |
(4-chloro-2-methoxyphenyl)methanamine |
896127-80-3 | 250mg |
$ 365.00 | 2022-04-01 | ||
Enamine | EN300-72297-0.25g |
(4-chloro-2-methoxyphenyl)methanamine |
896127-80-3 | 85% | 0.25g |
$371.0 | 2023-07-06 | |
1PlusChem | 1P01AH3P-50mg |
Benzenemethanamine,4-chloro-2-methoxy- |
896127-80-3 | 85% | 50mg |
$269.00 | 2024-04-20 | |
A2B Chem LLC | AV67541-50mg |
(4-Chloro-2-methoxyphenyl)methanamine |
896127-80-3 | 85% | 50mg |
$405.00 | 2024-04-19 | |
1PlusChem | 1P01AH3P-100mg |
Benzenemethanamine,4-chloro-2-methoxy- |
896127-80-3 | 85% | 100mg |
$371.00 | 2024-04-20 |
(4-chloro-2-methoxyphenyl)methanamine Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on (4-chloro-2-methoxyphenyl)methanamine
Introduction to (4-chloro-2-methoxyphenyl)methanamine (CAS No. 896127-80-3)
(4-chloro-2-methoxyphenyl)methanamine, with the CAS number 896127-80-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chlorinated and methoxylated aromatic ring attached to a primary amine group. These properties make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of (4-chloro-2-methoxyphenyl)methanamine is defined by its molecular formula, C9H11ClNO. The presence of the chlorine and methoxy groups on the phenyl ring imparts specific electronic and steric effects that can influence its reactivity and biological activity. The primary amine group, on the other hand, provides a functional handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
In recent years, (4-chloro-2-methoxyphenyl)methanamine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of new antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The compound's ability to modulate viral replication pathways has shown promising results in preliminary studies.
Beyond antiviral applications, (4-chloro-2-methoxyphenyl)methanamine has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis and neurodegenerative disorders. Studies have demonstrated that derivatives of this compound can inhibit key inflammatory pathways, such as the NF-κB signaling cascade, thereby reducing inflammation and associated tissue damage.
The pharmacological properties of (4-chloro-2-methoxyphenyl)methanamine have also been evaluated in preclinical models. In vitro assays have shown that it exhibits low cytotoxicity towards mammalian cells, which is an important consideration for drug development. Additionally, its metabolic stability and pharmacokinetic profile have been studied to ensure that it can be effectively absorbed, distributed, metabolized, and excreted (ADME) in living organisms.
In the context of drug discovery and development, (4-chloro-2-methoxyphenyl)methanamine serves as a valuable starting material for high-throughput screening (HTS) campaigns. Its structural diversity allows for the generation of large libraries of compounds that can be screened against various biological targets. This approach has led to the identification of several lead compounds with promising therapeutic potential.
The synthesis of (4-chloro-2-methoxyphenyl)methanamine can be achieved through various routes, depending on the desired scale and purity. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with an appropriate amine source under reductive conditions. This process typically yields high-purity product with good yields, making it suitable for both laboratory-scale synthesis and industrial production.
The safety profile of (4-chloro-2-methoxyphenyl)methanamine is another critical aspect that has been thoroughly investigated. Toxicological studies have shown that it exhibits low toxicity when administered at therapeutic doses. However, like any chemical compound, it should be handled with appropriate safety precautions to minimize exposure risks.
In conclusion, (4-chloro-2-methoxyphenyl)methanamine (CAS No. 896127-80-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for the development of novel therapeutic agents targeting a wide range of diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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